molecular formula C16H24N2O2 B7501225 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide

2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide

Cat. No. B7501225
M. Wt: 276.37 g/mol
InChI Key: WNSRYJTWZCRRGI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide, also known as HPPB, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. HPPB belongs to the class of piperidine derivatives and has been shown to possess a wide range of pharmacological properties, including anti-inflammatory, analgesic, and anti-tumor activities.

Mechanism of Action

The exact mechanism of action of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide is not fully understood, but it is believed to exert its pharmacological effects through the modulation of several signaling pathways. 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators such as prostaglandins. 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to activate the adenosine monophosphate-activated protein kinase (AMPK) pathway, which plays a critical role in regulating cellular energy metabolism and inflammation.
Biochemical and Physiological Effects:
2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been shown to possess several biochemical and physiological effects. In vitro studies have shown that 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide inhibits the production of inflammatory mediators such as prostaglandins and cytokines. 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to induce apoptosis in cancer cells, suggesting its potential as a cancer therapy. In vivo studies have shown that 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide reduces the severity of inflammation and pain in animal models of inflammatory diseases.

Advantages and Limitations for Lab Experiments

2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to possess reproducible pharmacological effects. However, 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has several limitations for lab experiments. It is relatively unstable under certain conditions, and its pharmacokinetics and toxicity profile have not been fully characterized.

Future Directions

There are several future directions for the research on 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide. One potential direction is to investigate the potential of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide as a cancer therapy. Another potential direction is to optimize the synthesis of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide to improve its yield and purity. Additionally, further studies are needed to fully characterize the pharmacokinetics and toxicity profile of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide.

Synthesis Methods

The synthesis of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide involves the reaction of 4-methylbenzoyl chloride with N-(1-propan-2-ylpiperidin-4-yl)hydroxylamine in the presence of sodium carbonate. The resulting product is then treated with hydrochloric acid to obtain 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide in high yield and purity. The synthesis of 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been optimized to ensure reproducibility and scalability, making it suitable for large-scale production.

Scientific Research Applications

2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has been the subject of extensive scientific research due to its potential therapeutic applications. Several studies have shown that 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide possesses anti-inflammatory and analgesic properties, making it a promising candidate for the treatment of chronic pain and inflammatory diseases such as rheumatoid arthritis. 2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide has also been shown to possess anti-tumor activity, making it a potential candidate for cancer therapy.

properties

IUPAC Name

2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O2/c1-11(2)18-8-6-13(7-9-18)17-16(20)14-5-4-12(3)10-15(14)19/h4-5,10-11,13,19H,6-9H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNSRYJTWZCRRGI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NC2CCN(CC2)C(C)C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-4-methyl-N-(1-propan-2-ylpiperidin-4-yl)benzamide

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